molecular formula C24H19FN2O4S2 B2528134 5-BENZOYL-N2-(2-FLUOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 866844-39-5

5-BENZOYL-N2-(2-FLUOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2528134
CAS No.: 866844-39-5
M. Wt: 482.54
InChI Key: HQCDFHSBPLBMPJ-UHFFFAOYSA-N
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Description

5-BENZOYL-N2-(2-FLUOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a sophisticated synthetic organic compound designed for advanced pharmaceutical and biological research. This molecule features a multi-substituted thiophene core, a privileged structure in medicinal chemistry, which is functionalized with a 2-fluorophenylamino group, a 4-methoxybenzenesulfonyl moiety, and a benzoyl group. Its complex structure suggests significant potential for interaction with various biological targets. This compound is of particular interest in oncology research, specifically in the development of novel anti-mitotic agents. Structurally, it belongs to a class of 2-benzoyl thiophene derivatives. Research on a highly analogous compound, PST-3 (a 5-arylalkynyl-2-benzoyl thiophene), has demonstrated that this class can function as potent microtubule inhibitors that bind to the colchicine site on tubulin. This binding disrupts microtubule dynamics, inhibits tubulin polymerization, leads to cell cycle arrest in the G2/M phase, and ultimately induces apoptosis in cancer cells. A key research advantage of this structural class is suggested by evidence that similar compounds are substrates for P-glycoprotein (P-gp), potentially preventing them from crossing the blood-brain barrier. This property could translate to a lower risk of neurological toxicity, a major dose-limiting side effect associated with many existing microtubule-targeting drugs, making it a valuable tool for investigating safer chemotherapeutic strategies. The presence of the sulfonamide group further broadens its research applicability, as this functional group is commonly found in compounds with diverse biological activities, including angiogenesis inhibition. This product is supplied for non-human research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

[3-amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4S2/c1-31-16-11-13-17(14-12-16)33(29,30)23-20(26)22(21(28)15-7-3-2-4-8-15)32-24(23)27-19-10-6-5-9-18(19)25/h2-14,27H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCDFHSBPLBMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-BENZOYL-N2-(2-FLUOROPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its potential biological activities. This compound's structure incorporates various functional groups that may contribute to its pharmacological properties, particularly in anti-inflammatory and anti-cancer applications.

Chemical Structure

The compound features a thiophene ring substituted with a benzoyl group, a fluorophenyl moiety, and a methoxybenzenesulfonyl group. This unique arrangement suggests potential interactions with biological targets, which may be explored through various assays.

Anti-Inflammatory Properties

Research has indicated that thiophene derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. A study reported an IC50 of 29.2 µM for the 5-lipoxygenase (5-LOX) enzyme, highlighting the role of methoxy groups in enhancing this activity .

Table 1: Inhibitory Activity of Thiophene Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
5-Benzoic Acid Derivative5-LOX29.2
Similar Thiophene DerivativeCOX6.0
Another Thiophene VariantCOX6.6

The anti-inflammatory action of thiophene derivatives may involve the modulation of inflammatory cytokines. For example, certain thiophene compounds have been shown to downregulate TNF-α and IL-8 expression in LPS-induced inflammation models . This suggests that this compound could similarly affect cytokine levels.

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of specific substituents like methoxy and sulfonyl groups is believed to enhance their cytotoxic effects against tumor cells.

Case Studies

  • In Vivo Studies : In a study involving animal models, a thiophene derivative demonstrated significant reduction in tumor size when administered at doses of 50 mg/kg, outperforming standard treatments like indomethacin .
  • Cell Line Studies : In vitro assays using cancer cell lines revealed that similar thiophene compounds could inhibit cell proliferation by inducing G1 phase arrest and increasing apoptosis rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitutions and core structure distinguish it from related molecules. Below is a comparative analysis based on structural motifs, synthesis, and spectral properties:

Table 1: Structural and Functional Comparison

Compound Class/CAS/Ref. Core Structure Key Substituents Notable Properties/Applications
Target Compound Thiophene 5-Benzoyl, N2-(2-fluorophenyl), 3-(4-methoxybenzenesulfonyl) Hypothesized enhanced solubility (methoxy group) and binding affinity (fluorine, sulfonyl) .
Triazole-thiones [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Tautomerism (thione vs. thiol forms); IR confirms C=S (1247–1255 cm⁻¹) and NH stretches .
5-Benzoyl-6-ethylsulfanyl-thiopyran () Thiopyran Benzoyl, ethylsulfanyl, styryl Sulfur-rich scaffold; potential use in redox-active applications (inferred from similar compounds) .
Benzofuran derivatives () Benzofuran 5-Benzoyl, dihydrofuran Rigid aromatic system; likely UV/fluorescence activity due to extended conjugation .

Key Comparisons:

Core Heterocycle Differences: The thiophene core in the target compound offers π-conjugation distinct from triazoles () or benzofurans (). Triazole-thiones () exhibit tautomerism, which is absent in the thiophene-based target compound. This impacts reactivity and binding modes .

Substituent Effects: The 4-methoxybenzenesulfonyl group in the target compound may improve solubility compared to halogenated sulfonyl groups (e.g., Cl/Br in ) due to the methoxy’s electron-donating nature . 2-Fluorophenyl vs.

Spectral Signatures :

  • IR spectra of triazole-thiones () show C=S stretches (~1250 cm⁻¹) and NH vibrations (3278–3414 cm⁻¹), whereas the target compound’s IR would lack C=S but display C=O (benzoyl) and sulfonyl S=O stretches (~1350–1150 cm⁻¹) .
  • ¹H-NMR of the target compound would feature distinct aromatic splitting patterns due to methoxy and fluorine substituents, contrasting with triazole-thiones’ tautomer-dependent shifts .

Synthetic Pathways :

  • The target compound likely requires sequential coupling reactions (e.g., sulfonylation, benzoylation) on the thiophene core, differing from the triazole-thiones’ cyclocondensation approach () .

Research Implications and Gaps

While the target compound shares functional groups with analogs in and , its combination of a thiophene core, fluorophenyl, and methoxybenzenesulfonyl groups presents unique opportunities for drug development or materials science. Further studies should:

  • Explore its biological activity (e.g., kinase inhibition, given sulfonyl groups’ role in binding ATP pockets).
  • Compare its metabolic stability with triazole derivatives (), where fluorine often enhances resistance to oxidative degradation.
  • Investigate crystallographic data (via SHELX ) to resolve tautomeric or conformational uncertainties.

Q & A

Q. What are the recommended methodologies for synthesizing 5-benzoyl-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine, and how can reaction yields be optimized?

Synthesis typically involves multi-step organic reactions, including sulfonylation, benzoylation, and nucleophilic substitution. A retrosynthetic approach is advised, breaking the molecule into key fragments: the thiophene core, fluorophenylamine, and 4-methoxybenzenesulfonyl groups. Optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, sulfonylation of the thiophene intermediate may benefit from using dimethylformamide (DMF) as a solvent and pyridine as a base to enhance electrophilic reactivity . Yield improvements often involve iterative testing of stoichiometric ratios (e.g., 1.2 equivalents of 4-methoxybenzenesulfonyl chloride) and purification via column chromatography with gradient elution.

Q. How should researchers approach structural characterization of this compound to confirm regiochemistry and substituent orientation?

Combine spectroscopic and crystallographic methods:

  • NMR : Use 1^1H/13^{13}C NMR to identify aromatic proton environments (e.g., distinguishing fluorophenyl protons from benzoyl groups via coupling constants).
  • X-ray crystallography : Resolve spatial arrangements, particularly the orientation of the sulfonyl and benzoyl groups relative to the thiophene ring .
  • Mass spectrometry : Confirm molecular weight (e.g., HRMS-ESI) and fragmentation patterns to validate the presence of labile groups like the sulfonyl moiety .

Q. What experimental design principles are critical for evaluating this compound’s pharmacological activity in vitro?

  • Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC50_{50}/EC50_{50} values.
  • Control groups : Include positive controls (e.g., known kinase inhibitors if targeting enzyme inhibition) and vehicle controls to isolate solvent effects.
  • Replicates : Perform triplicate experiments with blinded analysis to minimize bias.
  • Cell viability assays : Pair activity studies with cytotoxicity screening (e.g., MTT assays) to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify disparities in drug exposure.
  • Tissue distribution studies : Use radiolabeled analogs to track compound localization and correlate with observed in vivo effects.
  • Mechanistic redundancy : Test whether off-target interactions (e.g., cytochrome P450 inhibition) in vivo mask the primary activity observed in vitro .

Q. What advanced computational strategies are suitable for elucidating structure-activity relationships (SAR) of this compound?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfonyl group’s electrophilic character).
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the fluorophenyl moiety.
  • MD simulations : Run 100-ns trajectories to assess conformational stability of the thiophene core in aqueous and lipid bilayer environments .

Q. How can theoretical frameworks guide the investigation of this compound’s mechanism of action?

  • Enzyme kinetics : Apply Michaelis-Menten models to study inhibition constants (KiK_i) and mode of action (competitive vs. noncompetitive).
  • Signal transduction pathways : Map interactions using systems biology tools (e.g., KEGG pathways) to predict downstream effects of target modulation.
  • Network pharmacology : Identify polypharmacology risks by cross-referencing with databases like ChEMBL .

Q. What methodologies are recommended for studying the environmental fate of this compound in ecotoxicological research?

  • Biodegradation assays : Use OECD 301B guidelines to assess microbial breakdown in aqueous systems.
  • QSAR modeling : Predict bioaccumulation potential using logPP (octanol-water partition coefficient) and topological polar surface area (TPSA).
  • Trophic transfer studies : Expose model organisms (e.g., Daphnia magna) to sublethal doses and quantify biomagnification factors .

Methodological Challenges and Solutions

Q. How should researchers address instability of the sulfonyl group during long-term storage or under physiological conditions?

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis.
  • Prodrug design : Modify the sulfonyl group into a more stable prodrug (e.g., sulfonamide ester) that converts in vivo .

Q. What strategies can validate the compound’s selectivity across structurally related targets?

  • Panel screening : Test against a diverse panel of 50+ enzymes/receptors (e.g., Eurofins Pharma Discovery Services).
  • CRISPR-Cas9 knockout models : Validate target specificity using cell lines lacking the putative target protein.
  • Thermal shift assays : Measure target engagement via differential scanning fluorimetry (DSF) .

Q. How can isotopic labeling (e.g., 14^{14}14C, 19^{19}19F) enhance mechanistic studies of this compound?

  • Metabolic tracing : Use 14^{14}C-labeled benzoyl groups to track metabolite formation via scintillation counting.
  • NMR spectroscopy : Employ 19^{19}F-NMR to monitor fluorophenyl interactions in real-time binding assays .

Q. What statistical approaches are critical for reconciling conflicting data in multi-center studies?

  • Meta-analysis : Apply random-effects models to account for inter-lab variability.
  • Bayesian inference : Calculate posterior probabilities to weigh evidence from conflicting datasets.
  • Sensitivity analysis : Identify outliers using Cook’s distance or leverage plots .

Integration of Research Paradigms

Q. How can positivist and critical paradigms coexist in studies of this compound’s therapeutic potential?

  • Positivist framework : Focus on quantitative metrics (e.g., binding affinity, IC50_{50}) for hypothesis testing.
  • Critical paradigm : Contextualize findings within socioeconomic factors (e.g., accessibility of derivative therapies for low-income populations) .

Q. What role does bibliometric analysis play in identifying gaps in existing research on this compound?

  • Co-citation networks : Use tools like VOSviewer to map relationships between studies on sulfonyl-containing thiophenes.
  • Trend analysis : Identify understudied areas (e.g., long-term toxicity) by analyzing publication frequencies across decades .

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